Cas no 7181-73-9 (Benzenemethanaminium,N,N-dimethyl-N-(2-phenoxyethyl)-)

Benzenemethanaminium,N,N-dimethyl-N-(2-phenoxyethyl)- structure
7181-73-9 structure
Product Name:Benzenemethanaminium,N,N-dimethyl-N-(2-phenoxyethyl)-
CAS No:7181-73-9
MF:C17H22NO
MW:256.362684726715
CID:567316
PubChem ID:19667
Update Time:2025-04-19

Benzenemethanaminium,N,N-dimethyl-N-(2-phenoxyethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanaminium,N,N-dimethyl-N-(2-phenoxyethyl)-
    • benzyldimethyl(2-phenoxyethyl)ammonium
    • Ammonium, benzyldimethyl(2-phenoxyethyl)-
    • Bephenum
    • BRN 4143098
    • HSDB 3207
    • N,N-Dimethyl-N-(2-phenoxyethyl)-benzenemethanaminium
    • N-benzyl-N,N-dimethyl-2-phenoxyethanaminium
    • AB00514746_04
    • benzyl-dimethyl-(2-phenoxyethyl)azanium
    • BEPHENIUM
    • EINECS 230-546-7
    • NS00037288
    • DB13462
    • UNII-PXO9B4983I
    • HY-12639
    • PXO9B4983I
    • Oprea1_022605
    • AB00514746
    • Benzenemethanaminium, N,N-dimethyl-N-(2-phenoxyethyl)-
    • CHEBI:135055
    • N,N-dimethyl-N-(phenylmethyl)-2-(phenyloxy)ethanaminium
    • CHEMBL1788404
    • AB00514746_03
    • CS-3868
    • bephenium-hydroxynaphthoate
    • 7181-73-9
    • SBI-0206911.P001
    • BEPHENIUM [HSDB]
    • SCHEMBL44590
    • DTXSID3022661
    • BRD-K47878171-086-07-8
    • DTXCID602661
    • benzyldimethyl(2-phenoxyethyl)azanium
    • DA-61607
    • AVWWVJUMXRXPNF-UHFFFAOYSA-N
    • BRD-K47878171-086-06-0
    • BRD-K47878171-086-05-2
    • Inchi: 1S/C17H22NO/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3/q+1
    • InChI Key: AVWWVJUMXRXPNF-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)CC[N+](C)(C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 256.17026
  • Monoisotopic Mass: 256.170139325g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

Benzenemethanaminium,N,N-dimethyl-N-(2-phenoxyethyl)- Security Information

  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

Benzenemethanaminium,N,N-dimethyl-N-(2-phenoxyethyl)- Pricemore >>

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